

Spectroscopic Profile of 2,2'-Biphenyldimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2'-Biphenyldimethanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,2'-Biphenyldimethanol** (CAS No: 3594-90-9), a versatile C₂-symmetric diol pivotal in the synthesis of chiral ligands and organocatalysts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for **2,2'-Biphenyldimethanol** is $C_{14}H_{14}O_2$ with a molecular weight of 214.26 g/mol .[1][2] The following tables summarize the key quantitative data obtained from ${}^{1}H$ NMR, ${}^{13}C$ NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.4898-7.1396	m	8H	Aromatic Protons
4.3530-4.3198	m	4H	-CH ₂ OH Protons
Variable	br s	2H	-OH Protons

Solvent: CDCl₃. Reference: TMS.[3][4]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
140.0	Aromatic Carbon
138.7	Aromatic Carbon
129.7	Aromatic Carbon
129.6	Aromatic Carbon
128.1	Aromatic Carbon
127.7	Aromatic Carbon
~60-65	-CH₂OH Carbon

Solvent: CDCl3.[3][5]

Infrared (IR) Spectroscopy

Frequency Range (cm ⁻¹)	Vibrational Mode
3600-3200	O-H Stretch (Alcohol)
3100-3000	Aromatic C-H Stretch
1200-1000	C-O Stretch (Primary Alcohol)

[3]



Mass Spectrometry (MS)

m/z	Fragmentation
214.1	[M] ⁺ (Molecular Ion)
199.1	[M - CH₃] ⁺
185.1	[M - CH ₂ O] ⁺

[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **2,2'-Biphenyldimethanol**.

NMR Spectroscopy (1H and 13C)

- Sample Preparation: Dissolve approximately 5-10 mg of **2,2'-Biphenyldimethanol** in about 0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[6] For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are used to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

 Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.[1] For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.[1]



- Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

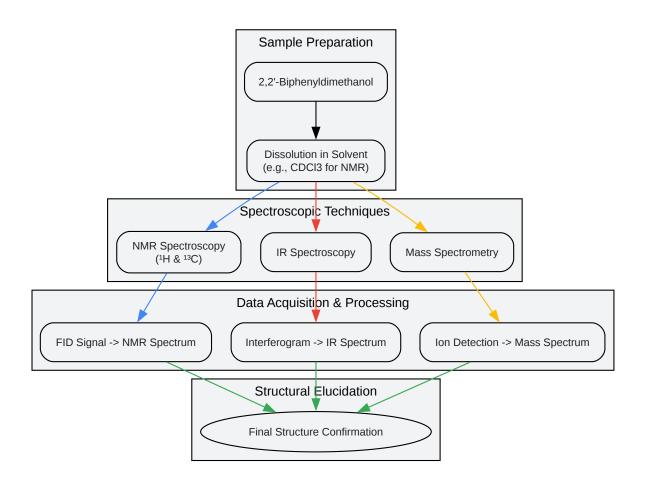
Mass Spectrometry (MS)

- Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC inlet.[1][3]
- Ionization: Use a standard ionization technique such as Electron Ionization (EI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,2'-Biphenyldimethanol**.





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